4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-5-7-16(23)8-6-15)9-10-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJXAIPISRGCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzamides and oxazepines, characterized by a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepine core. The presence of various functional groups suggests diverse chemical reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 400.9 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide |
| CAS Number | 921522-31-8 |
| Molecular Weight | 400.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is primarily linked to its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1). Dysregulation of RIP1 is associated with inflammatory diseases and programmed cell death pathways. By inhibiting RIP1 kinase, this compound may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer .
In Vitro Studies
Research has shown that compounds similar to 4-chloro-N-(5-isobutyl...) can modulate signaling pathways related to apoptosis and necrosis. Interaction studies often employ techniques such as molecular docking to elucidate binding affinities and interaction types with target proteins.
A study highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor and noted its antibacterial properties against various strains including Salmonella typhi and Bacillus subtilis. The IC50 values for AChE inhibition were reported in the range of 1.13 to 6.28 µM compared to a standard reference .
Case Study 1: Antibacterial Activity
In a comparative study of synthesized compounds containing the oxazepine core, several derivatives exhibited moderate to strong antibacterial activity. The most active compounds were shown to have significant effects against Bacillus subtilis, demonstrating the potential of the oxazepine structure in developing new antibacterial agents .
Case Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition where several derivatives were tested for urease inhibition. Compounds demonstrated strong inhibitory activity with IC50 values significantly lower than standard drugs used in treatment . This suggests that 4-chloro-N-(5-isobutyl...) could be a candidate for further development in treating conditions requiring urease inhibition.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin)benzamide | Similar oxazepine core without chloro substitution | Potential RIP1 inhibition |
| 3-chloro-N-(5-isobutyl-3-methylbenzamide) | Chlorinated benzamide | Anti-inflammatory properties |
| Benzamide derivatives | Various substitutions on benzene ring | Diverse biological activities including antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
